

An In-Depth Technical Guide to the Occurrence and Sources of 2-Cyclopentylcyclopentanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentylcyclopentanone

Cat. No.: B1220294

[Get Quote](#)

Executive Summary: This guide provides a comprehensive technical overview of **2-Cyclopentylcyclopentanone**, a C10 cyclic ketone valued in the flavor and fragrance industry for its fresh, minty, and green aroma profile. While its chemical precursor, cyclopentanone, is a known natural product, extensive literature review indicates that **2-Cyclopentylcyclopentanone** itself is not found in nature and is sourced exclusively via chemical synthesis. This document details the physicochemical properties of the compound, critically evaluates the evidence regarding its natural occurrence, and provides an in-depth look at its primary industrial synthesis route. Methodologies for purification and analytical characterization are presented, alongside a discussion of its main applications. This whitepaper is intended for researchers, chemists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic organic chemistry.

Section 1: Physicochemical and Spectroscopic Profile of 2-Cyclopentylcyclopentanone

2-Cyclopentylcyclopentanone is a disubstituted cyclic ketone. Its identity and properties are well-defined, which is critical for its application as a high-purity fragrance and flavoring agent. The molecule consists of a cyclopentanone ring substituted at the alpha-position with a cyclopentyl group.

Key Identifiers and Properties:

Property	Value	Reference
IUPAC Name	2-cyclopentylcyclopentan-1-one	[1]
CAS Number	4884-24-6	[2]
Molecular Formula	C ₁₀ H ₁₆ O	[1] [2]
Molecular Weight	152.23 g/mol	[1]
Appearance	Clear, colorless liquid	[1]
Odor Profile	Fruity, green, minty, fresh, and cool	[1] [3]
Solubility	Practically insoluble in water; soluble in ethanol	[1]
Boiling Point	232.5 °C	[2]
Flash Point	90 °C (194 °F)	[4]
Density	0.975 - 0.983 g/cm ³ @ 20°C	[4]
Refractive Index	1.475 - 1.481 @ 20°C	[4]

Spectroscopic data are fundamental for the unambiguous identification and quality control of **2-Cyclopentylcyclopentanone**. Key spectral features include a strong carbonyl (C=O) stretch in the infrared spectrum around 1730 cm⁻¹, and a mass spectrum with a characteristic base peak at m/z 84[\[3\]](#).

Section 2: Investigating the Natural Occurrence of **2-Cyclopentylcyclopentanone**

A thorough investigation of scientific databases and chemical catalogs reveals a consensus that **2-Cyclopentylcyclopentanone** is not a known natural product. Authoritative resources in the flavor and fragrance industry explicitly state that it is "not found in nature"[\[4\]](#).

However, its chemical precursor, cyclopentanone, is found in various natural sources. Cyclopentanone has been identified as a volatile component in roasted coffee, wheat flour,

tomatoes, and Spanish spike lavender oil[5][6]. The natural presence of the monomeric building block raises the theoretical possibility of a biosynthetic pathway analogous to its chemical synthesis. Such a pathway could involve an enzyme-catalyzed self-condensation (an aldol reaction) of two cyclopentanone molecules, followed by dehydration and subsequent enzymatic reduction of the resulting double bond.

Hypothetical Biosynthetic Pathway

While no evidence supports the existence of this pathway in any organism, its hypothetical steps can be visualized. This provides a logical framework for future investigations by natural product chemists who may screen for this compound in organisms known to produce high concentrations of cyclopentanone.

Figure 1: Hypothetical Biosynthetic Pathway

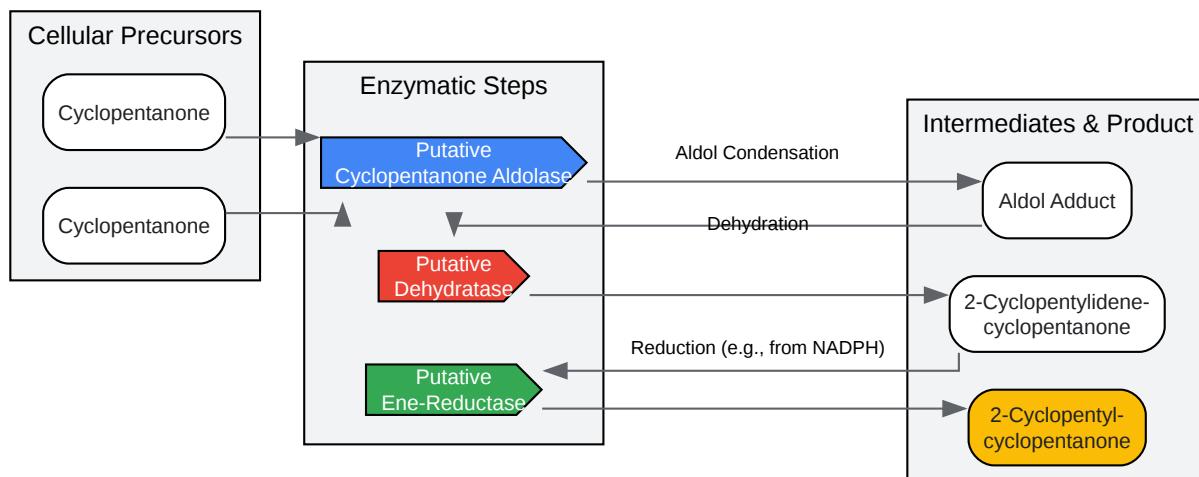
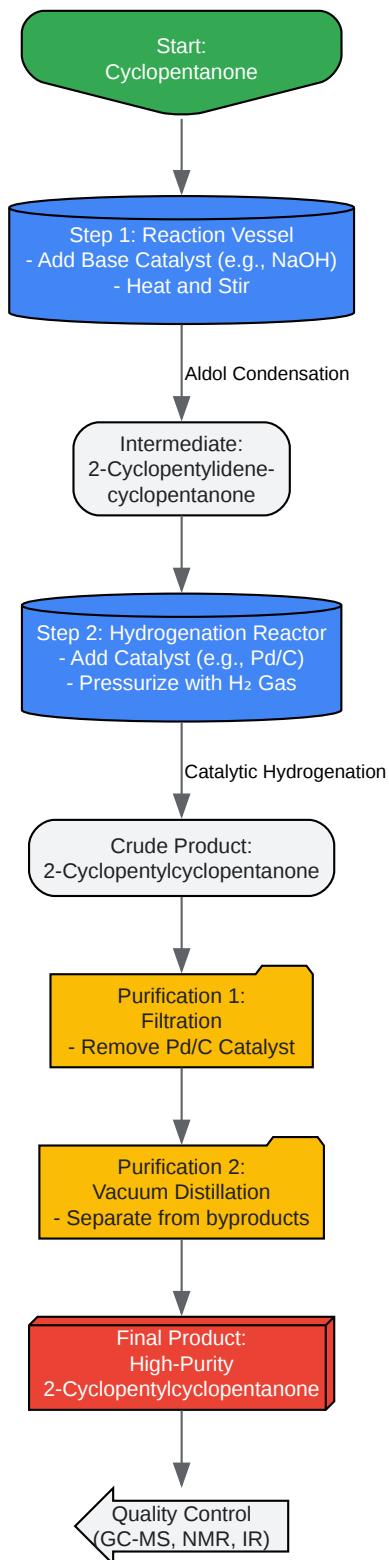



Figure 2: Industrial Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyclopentylcyclopentanone | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 4. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodsentscompany.com]
- 5. cyclopentanone, 120-92-3 [thegoodsentscompany.com]
- 6. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Occurrence and Sources of 2-Cyclopentylcyclopentanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220294#natural-occurrence-and-sources-of-2-cyclopentylcyclopentanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com